3-Hydroxy-2-(1-methylpyrazol-4-yl)chromen-4-one
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Overview
Description
Chromanone or Chroman-4-one is a significant and interesting heterobicyclic compound that acts as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . It is structurally similar to chromone, with the absence of a double bond between C-2 and C-3 . This compound exhibits significant variations in biological activities .
Molecular Structure Analysis
Chroman-4-one is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The optical absorption properties and fluorescence properties of 3-hydroxy-2- (thiophen-2-yl)chromen-4-one were simulated by the time-dependent density functional theory (TDDFT) method . The experimental absorption spectrum and fluorescence spectrum were reproduced well by the calculated vertical excitation energies .Scientific Research Applications
Crystal Structure Analysis
The compound is analyzed for its crystal structure, aiding in the understanding of its physical and chemical properties. For example, a related compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, has been studied for its crystallization in the monoclinic system (Manolov, Ströbele, & Meyer, 2008).
Synthesis and Antibacterial Investigations
These compounds are significant in the synthesis of new hydroxy ethers and heterocyclic coumarin derivatives. Their antibacterial activity has been evaluated, demonstrating dependence on their chemical structure (Hamdi, Saoud, Romerosa, & Hassen, 2008).
Biological Activity Studies
Pd(II) complexes bearing chromone-based Schiff bases, including similar compounds, have been synthesized and characterized. Their antimicrobial activity against various microorganisms and antioxidant properties have been explored (Kavitha & Reddy, 2016).
Colorimetric Recognition in Aqueous Solution
Compounds like 4-hydroxy-3-nitro-2H-chromen-2-one have been utilized as chemo-sensors for selective colorimetric sensing of metal ions such as Cu2+ and CN− in aqueous environments (Jo et al., 2014).
Synthesis Methods Development
Efficient synthesis methods for substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates from 3-hydroxy-4H-chromen-4-one have been developed, highlighting the importance of these compounds in chemical synthesis (Komogortsev, Melekhina, & Lichitsky, 2022).
Three-Component Reactions for Molecular Diversity
In the presence of L-proline, a three-component reaction involving 4-hydroxycoumarin, aldehyde, and aminopyrazole has been studied, underlining the versatility of these compounds in creating diverse molecular structures (Bharti & Parvin, 2015).
Investigation of Antioxidant Properties
The antioxidant properties of 4-hydroxycoumarin derivatives have been investigated, highlighting the potential therapeutic applications of these compounds (Stanchev et al., 2009).
Future Directions
Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community and pave the way for the development of new drugs with diverse biological activities .
properties
IUPAC Name |
3-hydroxy-2-(1-methylpyrazol-4-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-15-7-8(6-14-15)13-12(17)11(16)9-4-2-3-5-10(9)18-13/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANADSWHGHPCJJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=O)C3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-2-(1-methyl-1H-pyrazol-4-yl)-4H-chromen-4-one |
Citations
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